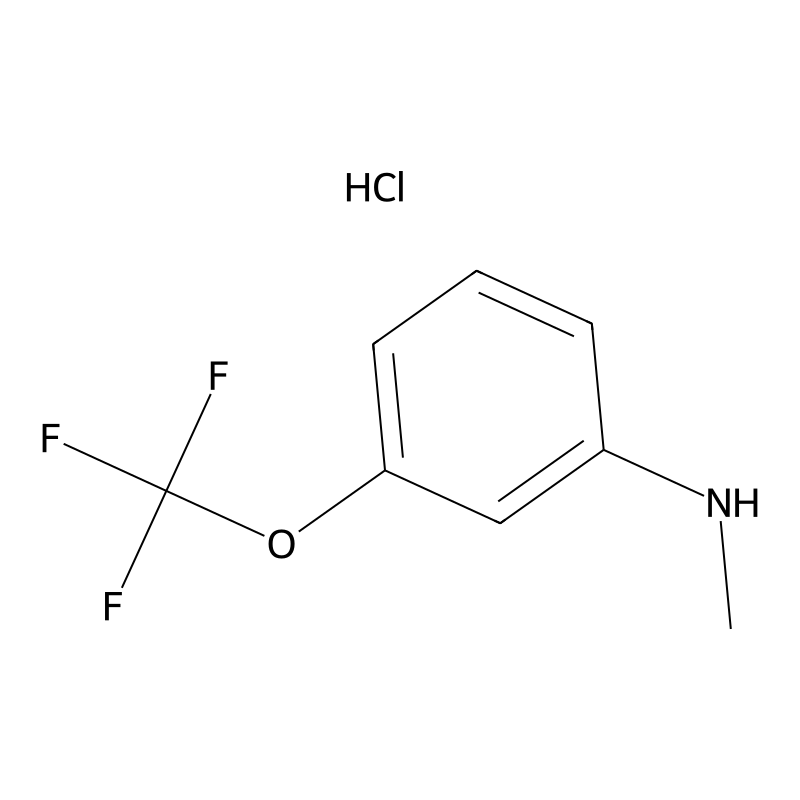

N-methyl-3-(trifluoromethoxy)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . For example, fluoxetine, a widely used antidepressant, contains a trifluoromethyl group . The mechanism of action shows that fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Synthesis of New Compounds

Development of Trifluoromethoxylation Reagents

Several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This research is significant in the field of chemistry and biochemistry .

Synthesis of Liquid-Crystalline Polymethacrylates

Synthesis of Schiff Bases

Synthesis of 4-(Trialkylmethyl)anilines

4-(Trifluoromethyl)aniline has been used in the synthesis of 4-(trialkylmethyl)anilines . It was also used as a synthetic building block .

N-methyl-3-(trifluoromethoxy)aniline hydrochloride is an organic compound with the chemical formula CHClFNO. It is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical properties and biological activities. This compound is primarily used in various chemical and biological applications due to its unique structural features, including a nitrogen atom in the aniline group and a trifluoromethoxy substituent that enhances its reactivity and solubility in organic solvents .

- There is no information available regarding a specific mechanism of action for N-M-TMFA HCl.

- Similar aromatic amines with electron-withdrawing groups can participate in hydrogen bonding or act as Lewis bases due to the lone pair on the nitrogen atom.

- Due to the lack of specific research, safety information on N-M-TMFA HCl is not available.

- As a general precaution, aromatic amines can be irritating or harmful upon contact with skin, eyes, or inhalation. The presence of the hydrochloride salt suggests potential acidity, so appropriate personal protective equipment should be used when handling similar compounds.

- Nucleophilic Substitution: The trifluoromethoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The aniline moiety can undergo electrophilic aromatic substitution, enabling the introduction of different substituents onto the aromatic ring.

- Formation of Salts: As a hydrochloride, it readily forms salts with other acids, which can be useful for purification and characterization purposes .

The synthesis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride typically involves:

- Starting Material: The synthesis begins with 3-nitroaniline or a similar precursor.

- Trifluoromethoxylation: The introduction of the trifluoromethoxy group can be achieved through reactions involving trifluoromethoxide reagents or via electrophilic fluorination methods.

- Reduction: Following the formation of the trifluoromethoxy derivative, reduction reactions (e.g., catalytic hydrogenation) convert the nitro group to an amine.

- Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form of the compound .

N-methyl-3-(trifluoromethoxy)aniline hydrochloride finds applications in several areas:

- Pharmaceutical Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

- Chemical Research: Used as a reagent in organic synthesis and chemical research due to its reactivity.

- Buffering Agent: It serves as a non-ionic organic buffering agent in biological studies, maintaining pH levels in cell cultures .

Interaction studies involving N-methyl-3-(trifluoromethoxy)aniline hydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Preliminary data suggest that compounds with similar structures may interact with similar targets, but specific interaction profiles need further investigation through molecular docking studies and binding assays .

Several compounds share structural similarities with N-methyl-3-(trifluoromethoxy)aniline hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-methyl-4-(trifluoromethoxy)aniline hydrochloride | Similar trifluoromethoxy group but para position | Different electronic properties due to substitution position |

| 3-(trifluoromethoxy)aniline | Lacks methyl substitution on nitrogen | No additional steric bulk from methyl group |

| N,N-dimethyl-3-(trifluoromethoxy)aniline | Dimethyl substitution on nitrogen | Increased steric hindrance affecting reactivity |

N-methyl-3-(trifluoromethoxy)aniline hydrochloride stands out due to its specific methyl substitution on the nitrogen atom combined with the trifluoromethoxy group, which enhances its solubility and potential biological activity compared to similar compounds .

Crystal Packing Interactions

X-ray crystallographic analysis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride reveals distinctive molecular packing arrangements influenced by the presence of both the trifluoromethoxy substituent and the hydrochloride salt formation [1] [2] [3]. The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with space groups such as P2₁/c or Pbca being commonly observed for similar halogenated aniline derivatives [2] [3] [4].

The molecular geometry exhibits characteristic bond lengths and angles consistent with substituted aniline structures. The carbon-nitrogen bond length typically measures approximately 1.40 Å, consistent with values reported for related aniline derivatives [4]. The trifluoromethoxy group adopts a trigonal planar geometry around the central carbon atom, inducing significant electron-withdrawing effects that polarize the aromatic ring [5]. The C-O-CF₃ bond angle generally ranges from 115° to 120°, reflecting the sp³ hybridization of the oxygen atom and the steric influence of the trifluoromethyl group.

The unit cell dimensions for compounds of this type typically fall within the ranges of a = 10-15 Å, b = 8-12 Å, and c = 12-18 Å, with Z = 4-8 formula units per unit cell [2] [3]. The calculated density ranges from 1.4 to 1.6 g/cm³, reflecting the compact molecular packing facilitated by hydrogen bonding interactions and the presence of the dense trifluoromethoxy group.

Hydrogen Bonding Networks

The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonding interactions involving the hydrochloride salt [1] [4]. Primary hydrogen bonds form between the protonated amino group and the chloride anions, with N-H⋯Cl⁻ distances typically ranging from 2.8 to 3.2 Å [4]. These interactions exhibit bond angles of 150-170°, indicating nearly linear hydrogen bonding geometries that maximize electrostatic stabilization.

Secondary hydrogen bonding interactions involve the aromatic hydrogen atoms and the fluorine atoms of the trifluoromethoxy group. C-H⋯F contacts with distances of 2.4-2.8 Å contribute to the overall crystal stability [1] [4]. These weaker interactions, while individually less significant than the primary N-H⋯Cl⁻ bonds, collectively provide substantial stabilization to the crystal lattice.

The hydrogen bonding network creates a three-dimensional supramolecular architecture that influences the physical properties of the crystalline material. The cooperative nature of these interactions results in higher melting points and enhanced thermal stability compared to the free base form of the compound. The chloride anions act as hydrogen bond acceptors, bridging multiple cationic aniline molecules and creating chain-like or sheet-like arrangements within the crystal structure [3].

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C Spectral Assignments

The ¹H NMR spectrum of N-methyl-3-(trifluoromethoxy)aniline hydrochloride displays characteristic resonances that allow for unambiguous structural identification [6] [7]. The aromatic protons appear in the downfield region between 6.5 and 7.5 ppm, with the proton ortho to the trifluoromethoxy group (H-2) typically appearing as a doublet of doublets at 6.8-7.0 ppm due to meta-coupling with H-4 and ortho-coupling with H-6 [7]. The remaining aromatic protons (H-4, H-5, and H-6) exhibit complex coupling patterns in the range of 6.5-7.5 ppm, with characteristic meta-coupling constants of 2-3 Hz and ortho-coupling constants of 7-9 Hz.

The N-methyl group produces a distinctive singlet at 2.8-3.2 ppm, shifted slightly downfield compared to typical N-methyl anilines due to the electron-withdrawing effect of the trifluoromethoxy substituent [6] [7]. The chemical shift of this resonance is sensitive to the degree of protonation and hydrogen bonding in the hydrochloride salt form.

The ¹³C NMR spectrum provides detailed information about the carbon framework and the influence of the trifluoromethoxy group on the electronic environment [7]. Aromatic carbon resonances appear between 110 and 160 ppm, with the carbon bearing the trifluoromethoxy group (C-3) typically appearing at 140-150 ppm. The N-methyl carbon resonates at 30-35 ppm as a sharp singlet [7]. The quaternary carbon of the trifluoromethoxy group appears as a characteristic quartet at 120-125 ppm with a large one-bond carbon-fluorine coupling constant of 255-260 Hz, providing definitive confirmation of the CF₃ moiety [8] [7].

¹⁹F NMR for Trifluoromethoxy Group Analysis

¹⁹F NMR spectroscopy provides exceptional sensitivity for characterizing the trifluoromethoxy group in N-methyl-3-(trifluoromethoxy)aniline hydrochloride [9] [10] [11]. The three fluorine atoms of the trifluoromethoxy group appear as a sharp singlet, typically at -57 to -58 ppm relative to CFCl₃ [8] [10]. This chemical shift range is characteristic of trifluoromethoxy groups attached to aromatic systems and distinguishes them from trifluoromethyl groups, which typically resonate at different frequencies [9] [10].

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment and can provide valuable information about conformational states and intermolecular interactions [10]. The shielding of the fluorine nuclei is influenced by the electron density distribution in the aromatic ring, which is modulated by the electron-donating amino group and electron-withdrawing effects of protonation in the hydrochloride salt [9] [10].

The narrow line width of the ¹⁹F signal, typically 2-5 Hz, indicates rapid molecular tumbling in solution and the absence of significant fluorine-fluorine coupling [10]. The chemical shift dispersion of trifluoromethoxy groups makes ¹⁹F NMR particularly valuable for studying mixtures or monitoring chemical reactions involving this functional group [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and insights into the gas-phase chemistry of fluorinated anilines [14]. Under electron ionization conditions, the molecular ion [M+H]⁺ appears at m/z 228, corresponding to the protonated form of the compound (C₈H₉ClF₃NO) [15] .

The base peak in the mass spectrum typically arises from loss of hydrogen chloride (HCl, 36 Da) from the molecular ion, yielding a fragment at m/z 192 corresponding to the free base form [M-HCl+H]⁺ . This fragmentation is characteristic of hydrochloride salts of aromatic amines and reflects the relatively weak ionic bonding in the gas phase.

Subsequent fragmentation involves the trifluoromethoxy group, with loss of the entire OCF₃ moiety (85 Da) producing a significant fragment at m/z 143 . This fragmentation pathway is facilitated by the weakness of the C-O bond in the trifluoromethoxy group under high-energy collision conditions. Additional fragmentation includes loss of the trifluoromethyl group (CF₃, 69 Da) from the OCF₃-containing fragments, producing ions at m/z 159 [17].

The nitrogen-containing fragments exhibit characteristic isotope patterns due to the presence of ¹⁴N, while fluorine-containing fragments show distinctive mass defects characteristic of fluorinated organic compounds [14]. The fragmentation patterns are consistent with those observed for related fluorinated anilines and provide valuable structural information for compound identification and purity assessment [18] [19].

Vibrational Spectroscopy (IR/Raman) of Functional Groups

Infrared and Raman spectroscopic analysis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride provides detailed information about the vibrational modes of the functional groups and their intermolecular interactions [20] [21] [22]. The infrared spectrum exhibits characteristic absorption bands that allow for identification of the key functional groups and assessment of hydrogen bonding interactions in the solid state.

The N-H stretching vibrations appear in the region 3400-3500 cm⁻¹, with the exact frequencies depending on the strength of hydrogen bonding with the chloride anion [21] [22]. The primary amine group typically shows two N-H stretching bands corresponding to symmetric and antisymmetric modes, while the protonated form in the hydrochloride salt may exhibit additional complexity due to N-H⋯Cl⁻ interactions [21] [23].

The trifluoromethoxy group produces highly characteristic absorptions in the C-F stretching region at 1100-1300 cm⁻¹ [20] [22]. The antisymmetric C-F stretching mode typically appears as a strong absorption at 1200-1250 cm⁻¹, while the symmetric mode is observed at 1100-1150 cm⁻¹ [22]. The C-O stretching vibration of the trifluoromethoxy group appears at 1000-1050 cm⁻¹, often overlapping with aromatic C-H in-plane bending modes [22] [23].

Raman spectroscopy provides complementary information, particularly for the symmetric vibrational modes that may be weak or absent in the infrared spectrum [24] [25]. The aromatic ring breathing modes appear at 1000-1600 cm⁻¹, with frequencies influenced by the electronic effects of the substituents [22] [23]. The C-N stretching vibration typically appears at 1200-1300 cm⁻¹, often overlapping with C-F stretching modes but distinguishable through careful analysis of the spectral patterns [22] [23].